molecular formula C16H15FN4O5 B11015582 N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine

Cat. No.: B11015582
M. Wt: 362.31 g/mol
InChI Key: RLXFXJIAHMJWNS-UHFFFAOYSA-N
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Description

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a complex organic compound with the molecular formula C16H15FN4O5 It is characterized by the presence of a fluorophenyl group, a pyridazinone ring, and a glycylglycine moiety

Properties

Molecular Formula

C16H15FN4O5

Molecular Weight

362.31 g/mol

IUPAC Name

2-[[2-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H15FN4O5/c17-11-3-1-10(2-4-11)12-5-6-15(24)21(20-12)9-14(23)18-7-13(22)19-8-16(25)26/h1-6H,7-9H2,(H,18,23)(H,19,22)(H,25,26)

InChI Key

RLXFXJIAHMJWNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the pyridazinone ring.

    Acetylation: The pyridazinone derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetylated intermediate.

    Coupling with Glycylglycine: The final step involves coupling the acetylated intermediate with glycylglycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biochemistry: The compound is used in enzyme inhibition studies to understand its interaction with various enzymes.

    Pharmaceuticals: It is explored as a potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to therapeutic effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is unique due to its specific combination of a fluorophenyl group, a pyridazinone ring, and a glycylglycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine represents a novel class of pyridazinone derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

This compound features a pyridazinone core substituted with a 4-fluorophenyl group and an acetylated glycylglycine moiety. The structural formula can be represented as follows:

C14H15FN4O3\text{C}_{14}\text{H}_{15}\text{F}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including histone deacetylases (HDACs) and other enzymes involved in cell signaling pathways. The compound exhibits selective inhibition of HDAC isoforms, which plays a critical role in regulating gene expression and cell cycle progression.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The following table summarizes key findings from in vitro assays:

Cell Line IC50 (µM) Mechanism of Action
HepG21.30Induces apoptosis and G2/M phase arrest
MDA-MB-2312.45Inhibits HDAC activity
A27801.80Promotes cell cycle arrest

These results indicate that the compound not only inhibits cell proliferation but also promotes apoptosis, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies using xenograft models have further confirmed the antitumor efficacy of this compound. Key findings include:

  • Tumor Growth Inhibition : The compound demonstrated a tumor growth inhibition (TGI) rate of 48.89% in mouse models.
  • Pharmacokinetic Profile : Favorable pharmacokinetics were observed, with minimal metabolic differences across species tested.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study on HepG2 cells revealed that treatment with the compound led to a significant increase in apoptotic cells, indicating its effectiveness in inducing programmed cell death.
  • Case Study 2 : Research involving MDA-MB-231 breast cancer cells showed that this compound could enhance the efficacy of existing chemotherapeutic agents, suggesting potential for combination therapies.

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